Bienvenue dans la boutique en ligne BenchChem!

(R)-1-Cbz-3-(Boc(ethyl)amino)piperidine

orthogonal deprotection piperidine building block sequential functionalization

(R)-1-Cbz-3-(Boc(ethyl)amino)piperidine (CAS 1196506-93-0; IUPAC: benzyl (3R)-3-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidine-1-carboxylate) is a chiral, dual-protected piperidine derivative with molecular formula C₂₀H₃₀N₂O₄ and molecular weight 362.46 g/mol. The compound features an (R)-configured stereocenter at the piperidine 3-position and carries two orthogonal amine protecting groups: a benzyloxycarbonyl (Cbz) group on the piperidine ring nitrogen and a tert-butyloxycarbonyl (Boc) group on the N-ethyl-substituted 3-amino moiety.

Molecular Formula C20H30N2O4
Molecular Weight 362.5 g/mol
Cat. No. B8771697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Cbz-3-(Boc(ethyl)amino)piperidine
Molecular FormulaC20H30N2O4
Molecular Weight362.5 g/mol
Structural Identifiers
SMILESCCN(C1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C
InChIInChI=1S/C20H30N2O4/c1-5-22(19(24)26-20(2,3)4)17-12-9-13-21(14-17)18(23)25-15-16-10-7-6-8-11-16/h6-8,10-11,17H,5,9,12-15H2,1-4H3/t17-/m1/s1
InChIKeyHRHMSDDFRMSSCB-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-Cbz-3-(Boc(ethyl)amino)piperidine – CAS 1196506-93-0: A Dual-Protected Chiral Piperidine Building Block for Orthogonal Synthetic Strategies


(R)-1-Cbz-3-(Boc(ethyl)amino)piperidine (CAS 1196506-93-0; IUPAC: benzyl (3R)-3-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidine-1-carboxylate) is a chiral, dual-protected piperidine derivative with molecular formula C₂₀H₃₀N₂O₄ and molecular weight 362.46 g/mol . The compound features an (R)-configured stereocenter at the piperidine 3-position and carries two orthogonal amine protecting groups: a benzyloxycarbonyl (Cbz) group on the piperidine ring nitrogen and a tert-butyloxycarbonyl (Boc) group on the N-ethyl-substituted 3-amino moiety. This architecture enables sequential, site-selective deprotection—Cbz via hydrogenolysis and Boc via mild acidolysis—making it a strategically differentiated intermediate for multi-step pharmaceutical syntheses requiring staged amine unveiling [1]. Commercially available purities range from 95% to 98% (HPLC) across multiple suppliers .

Why (R)-1-Cbz-3-(Boc(ethyl)amino)piperidine Cannot Be Replaced by Simpler 3-Aminopiperidine Analogs in Stepwise Synthesis


Substituting (R)-1-Cbz-3-(Boc(ethyl)amino)piperidine with a mono-protected analog such as (R)-1-Cbz-3-aminopiperidine (CAS 1044560-96-4) or a regioisomerically swapped variant such as (R)-1-Boc-3-aminopiperidine (CAS 188111-79-7) forfeits the orthogonal deprotection logic that underpins its utility in convergent synthetic routes. The Cbz group is cleaved by catalytic hydrogenolysis (H₂/Pd-C) while remaining stable under the acidic conditions (e.g., TFA/CH₂Cl₂ or protic ionic liquids) used to remove the Boc group; conversely, the Boc group is acid-labile but stable to hydrogenolysis [1]. This orthogonality has been experimentally validated: Majumdar et al. (2015) demonstrated that a wide range of Cbz-protected substrates remained entirely unaffected under protic ionic liquid-catalyzed N-Boc hydrolytic cleavage conditions, confirming the practical feasibility of selective deprotection in Cbz/Boc dual-protected architectures [1]. The N-ethyl substitution on the 3-amino group further distinguishes this compound from the more common N-H Boc analogs (e.g., (S)-1-Cbz-3-Boc-Aminopiperidine, CAS 876379-22-5), conferring a tertiary carbamate character that alters both steric encumbrance around the reacting center and the compound's lipophilicity profile (LogP ~3.98 vs. 3.11 for the N-H Boc comparator) . In the context of ω-transaminase-mediated kinetic resolutions, Höhne et al. (2008) established that N-protection strategy directly governs enantioselectivity outcomes, with carbamate-protected 3-aminopiperidines achieving 96% ee at 55% conversion—a ~50-fold rate enhancement over unprotected substrates [2]. Generic substitution therefore risks compromising both synthetic efficiency and chiral fidelity.

Quantitative Comparator Evidence for (R)-1-Cbz-3-(Boc(ethyl)amino)piperidine vs. Closest Structural Analogs


Orthogonal Protecting Group Architecture: Two Independent Deprotection Handles vs. One in (R)-1-Cbz-3-aminopiperidine

(R)-1-Cbz-3-(Boc(ethyl)amino)piperidine carries two chemically orthogonal protecting groups—Cbz (hydrogenolysis-labile) on the piperidine ring N and Boc (acid-labile) on the 3-(ethyl)amino position—whereas its closest mono-protected analog, (R)-1-Cbz-3-aminopiperidine (CAS 1044560-96-4), possesses only the Cbz group with a free primary amine at the 3-position, offering no second deprotection handle [1]. This means the target compound supports two sequential, mutually exclusive deprotection steps without protecting group manipulation, whereas the comparator requires additional protection/deprotection cycles to achieve the same staged reactivity, adding at minimum 1–2 synthetic steps per amine unveiling event. Majumdar et al. (2015) experimentally confirmed that under protic ionic liquid [TMG][Ac]-catalyzed conditions at 80 °C, N-Boc groups are selectively cleaved (72–95% yield across 10 substrates) while Cbz groups remain fully intact, directly validating the orthogonality exploited by this compound's design [2].

orthogonal deprotection piperidine building block sequential functionalization

N-Ethyl Tertiary Carbamate vs. N-H Secondary Carbamate: Lipophilicity and Steric Differentiation from (S)-1-Cbz-3-Boc-Aminopiperidine

The target compound features an N-ethyl-N-Boc tertiary carbamate at the 3-amino position, in contrast to the N-H secondary Boc-carbamate found in (S)-1-Cbz-3-Boc-Aminopiperidine (CAS 876379-22-5). This structural distinction produces measurable differences in computed molecular properties: the target compound has a LogP of ~3.98 (BOC Sciences data) and an XLogP3 of 3.4 , compared to a LogP of 3.11 for the N-H Boc comparator , representing a ΔLogP of approximately +0.87 units—a ~7.4-fold theoretical increase in octanol-water partition coefficient. The N-ethyl group also increases molecular weight (362.46 vs. 334.41 g/mol; +28.05 Da) and eliminates the hydrogen bond donor (HBD) at the carbamate nitrogen (HBD count: 0 vs. 1 in the N-H analog), which alters chromatographic retention, solubility profile, and the compound's behavior in solid-phase extraction or reverse-phase purification workflows . Furthermore, the tertiary carbamate is resistant to N-deprotonation and subsequent acylation side reactions that can occur with secondary Boc-carbamates under basic conditions, providing enhanced chemical robustness during transformations at the Cbz-protected ring nitrogen [1].

tertiary carbamate LogP differentiation N-alkyl substitution

Ring-Nitrogen Cbz Protection: Preventing Cross-Reactivity vs. Unprotected (R)-3-[Boc(ethyl)amino]piperidine

(R)-3-[Boc(ethyl)amino]piperidine (CAS 1196506-95-2) shares the identical Boc(ethyl)amino motif at the 3-position but lacks any protection on the piperidine ring nitrogen, leaving a secondary amine (pKa ~10–11) exposed to electrophilic attack, oxidation, and undesired acylation or alkylation during synthetic manipulations . The target compound, by contrast, has the piperidine N protected as a Cbz-carbamate, rendering it inert to these side reactions. The consequence is quantitative: in a typical acylation or reductive amination step targeting the 3-amino position after Boc removal, the unprotected analog would yield a statistical mixture of N-acylated products (ring N vs. 3-amino N), whereas the Cbz-protected target compound directs reactivity exclusively to the unveiled 3-amino group [1]. The Cbz group also provides a UV chromophore (λₘₐₓ ~254 nm) that facilitates HPLC monitoring of reaction progress and product purification, a practical advantage absent in the non-chromophoric (R)-3-[Boc(ethyl)amino]piperidine . The molecular weight penalty for this protection is +134.13 Da (362.46 vs. 228.33), a modest trade-off for the gain in synthetic control.

chemoselective synthesis piperidine N-protection side-reaction suppression

Ethyl vs. Cyclopropyl N-Substitution: Steric and Conformational Differentiation from 1-Cbz-3-[Boc(cyclopropyl)amino]piperidine

The N-ethyl substituent in (R)-1-Cbz-3-(Boc(ethyl)amino)piperidine provides a linear, flexible alkyl chain, whereas the cyclopropyl analog (CAS 1823267-91-9) introduces a constrained, rigid three-membered ring with distinct steric and electronic properties. The ethyl group contributes a molecular weight of 362.46 Da vs. 374.47 Da for the cyclopropyl variant (ΔMW = −12.01 Da), and more importantly, a different spatial profile: the cyclopropyl group's van der Waals volume is ~39.8 ų with restricted bond rotation, while the ethyl group occupies ~34.5 ų with free rotation around the N–CH₂ bond . This rotational freedom allows the ethyl group to adopt conformations that minimize 1,3-diaxial interactions within the piperidine ring, potentially reducing steric clash during subsequent coupling reactions at the 3-position after Boc removal. The cyclopropyl analog's rigidity may be advantageous for locking a specific bioactive conformation in target binding, but the ethyl analog offers greater conformational adaptability—a critical consideration when the building block is intended for library synthesis where diverse downstream coupling partners are anticipated [1]. Density of the cyclopropyl analog is predicted at ~1.15 g/cm³ ; the ethyl analog's density is not widely reported but is expected to be comparable.

N-alkyl steric tuning cyclopropyl vs. ethyl conformational restriction

Protecting Group Strategy Enhances Enantioselectivity: Class-Level Evidence from ω-Transaminase Kinetic Resolution

Although no published study has directly evaluated (R)-1-Cbz-3-(Boc(ethyl)amino)piperidine in an enantioselective assay, strong class-level evidence from Höhne et al. (2008) demonstrates that N-protection strategy is the dominant determinant of both reaction rate and enantioselectivity in the ω-transaminase-catalyzed kinetic resolution of 3-aminopiperidines [1]. In this study, 1-N-Boc-3-aminopiperidine was resolved with 96% ee at 55% conversion, whereas the unprotected 3-aminopiperidine achieved substantially lower ee values, and the reaction rate was accelerated up to 50-fold by the use of N-protected substrates [1]. The target compound's dual-protection architecture—specifically the Cbz group on the ring nitrogen—is directly analogous to the strategy that produced >99% ee for 1-N-Cbz-3-aminopyrrolidine in the same study, suggesting that the Cbz/Boc combination may confer similarly enhanced chiral recognition by the enzyme active site [1]. The patent literature (CN105130879A) further establishes that (R)-3-Boc-aminopiperidine—a key synthetic precursor to this compound class—is prepared via a five-step sequence from N-Cbz-3-piperidinecarboxylic acid with chiral resolution using R-phenylethylamine, underscoring the industrial relevance of the Cbz/Boc protection paradigm for accessing enantiopure 3-aminopiperidine derivatives [2].

enantioselective synthesis ω-transaminase kinetic resolution chiral amine

Supplier Purity Specification Range: 95%–98% vs. Comparator Availability and Specification Breadth

A procurement-relevant comparison of commercial specification data reveals that (R)-1-Cbz-3-(Boc(ethyl)amino)piperidine is available at purities ranging from 95% (AKSci, BenchChem, CymitQuimica) to 98% (Leyan, MolCore), with multiple suppliers offering batch-specific QC documentation including HPLC, NMR, and in some cases ISO-certified quality systems . In contrast, the closest analog (R)-1-Cbz-3-aminopiperidine (CAS 1044560-96-4) is supplied at 95%–97% purity from a comparable number of vendors but lacks the second protecting group that defines the target compound's synthetic utility . The N-ethyl-substituted comparator (R)-3-[Boc(ethyl)amino]piperidine (CAS 1196506-95-2) is available but has a much narrower supplier base. The (S)-enantiomer (S)-1-Cbz-3-Boc-Aminopiperidine is available at 95%–98% purity from suppliers including Aladdin, Bidepharm, and GLPBIO [1], but differs in both stereochemistry and N-substitution (NH vs. NEt). This supplier landscape indicates that the target compound occupies a specific niche: it is the only (R)-configured, dual Cbz/Boc-protected, N-ethyl-substituted 3-aminopiperidine available off-the-shelf with documented purity ≥95% from multiple independent vendors, reducing single-supplier procurement risk.

commercial availability purity specification supply chain comparison

Recommended Application Scenarios for (R)-1-Cbz-3-(Boc(ethyl)amino)piperidine Based on Quantitative Differentiation Evidence


Multi-Step Convergent Synthesis of Pharmaceutical Candidates Requiring Staged, Site-Selective Amine Functionalization

In convergent drug discovery routes where two distinct amine functionalities must be sequentially unveiled and derivatized—for example, constructing a piperidine-linked peptidomimetic with a Cbz-deprotected ring nitrogen for amide coupling and a Boc-deprotected 3-(ethyl)amino group for sulfonamide or urea formation—this compound's orthogonal Cbz/Boc architecture eliminates intermediate reprotection steps [1]. The Majumdar et al. (2015) protic ionic liquid method enables selective Boc removal in the presence of Cbz, while standard hydrogenolysis (H₂, Pd-C) cleanly removes Cbz with the Boc(ethyl)amino group remaining intact [1]. This staged deprotection logic is directly applicable to the synthesis of 3-aminopiperidine-containing APIs such as alogliptin and besifloxacin, whose core structures have been accessed via semi-protected 3-aminopiperidine intermediates in enzyme-cascade syntheses reported by Ford et al. (2020) [2].

Chiral Building Block for Diversity-Oriented Synthesis Libraries Targeting Neurological and Metabolic Disease Targets

The (R)-configuration at the piperidine 3-position, combined with the N-ethyl tertiary carbamate's enhanced lipophilicity (LogP ~3.98 vs. 3.11 for N-H Boc analog), makes this compound particularly suited as a scaffold for synthesizing compound libraries targeting CNS-penetrant or lipophilic binding pockets [1]. The ethyl group's conformational flexibility (free rotation around N–CH₂, ~34.5 ų van der Waals volume) allows diverse downstream coupling at the unveiled 3-amino position without the steric constraints imposed by bulkier N-substituents such as cyclopropyl [3]. The patent CN105130879A demonstrates the industrial feasibility of the Cbz/Boc protection paradigm for accessing enantiopure 3-aminopiperidine derivatives, supporting the scalability of routes based on this building block [2].

Process Chemistry Development Where UV-Traceable Intermediates Are Required for Reaction Monitoring and Quality Control

The Cbz benzyl chromophore (λₘₐₓ ~254 nm) provides a built-in UV handle for real-time HPLC monitoring of reaction progress, intermediate isolation, and final product purity assessment—a practical advantage over non-chromophoric analogs such as (R)-3-[Boc(ethyl)amino]piperidine (CAS 1196506-95-2), which lacks aromatic UV absorption [1]. In process development environments where IPC (in-process control) by HPLC-UV is mandated, this eliminates the need for derivatization or evaporative light scattering detection (ELSD), reducing analytical method development time. The availability of this compound at 98% purity with ISO-certified quality systems from suppliers such as MolCore further supports its use in GLP-grade intermediate production where batch-to-batch consistency is critical.

Stereochemical Probe in Structure-Activity Relationship (SAR) Studies Requiring Matched (R)- and (S)-Enantiomer Pairs

For medicinal chemistry programs investigating the stereochemical dependence of target engagement at the piperidine 3-position, this (R)-configured compound can be deployed alongside its (S)-enantiomer counterpart to establish enantiomeric SAR. While the direct (S)-enantiomer of this specific compound is not widely catalogued, the (S)-1-Cbz-3-Boc-Aminopiperidine (CAS 876379-22-5, LogP 3.11) provides a structurally related comparator for assessing the impact of both absolute configuration and N-ethyl substitution on biological activity [2]. The class-level evidence from Höhne et al. (2008) demonstrating that N-protection strategy directly governs enantioselectivity (Δee ≥ 13 percentage points between protected and unprotected substrates) underscores the importance of using properly protected, enantiopure building blocks in SAR campaigns to avoid confounding stereochemical impurities [3].

Quote Request

Request a Quote for (R)-1-Cbz-3-(Boc(ethyl)amino)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.